3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Medicinal Chemistry Drug Metabolism Pharmacokinetics

CF3-cyclobutane hydrochloride salt (≥95% cis purity) with three orthogonal handles (-CF3, -NH2, -OH) enabling sequential derivatization for medicinal chemistry. Acts as a metabolically stable bioisostere for tert-butyl groups, enhancing oral bioavailability and oxidative stability. Ideal rigid linker scaffold for PROTACs and bifunctional degraders. HCl salt ensures superior aqueous solubility for HTS and automated synthesis workflows. Direct procurement from industrial-scale stock.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 1408075-93-3
Cat. No. B1404806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
CAS1408075-93-3
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1C(CC1(C(F)(F)F)O)N.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
InChIKeyZXWICPXOEHKXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: The Advanced Fluorinated Cyclobutane Building Block for Drug Discovery


3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS: 1408075-93-3) is a specialized fluorinated building block belonging to the emerging class of CF3-cyclobutanes, which are gaining significant traction as metabolically stable and conformationally rigid alternatives to tert-butyl groups in medicinal chemistry [1]. This compound features a strained four-membered cyclobutane ring, providing a unique three-dimensional scaffold with well-defined stereochemistry, and combines three orthogonal functional handles: a trifluoromethyl (-CF3) group, an amino (-NH2) group, and a hydroxyl (-OH) group. These features collectively confer a distinct physicochemical profile, characterized by enhanced lipophilicity and a rigid molecular geometry that is highly valued in structure-based drug design .

Why Simple Cyclobutanol Analogs Cannot Substitute for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride in Lead Optimization


Direct replacement with simpler analogs like 3-aminocyclobutanol hydrochloride (CAS 1036260-25-9) or 1-(trifluoromethyl)cyclobutanol (CAS 1098183-73-3) is insufficient for advanced medicinal chemistry applications. The omission of the -CF3 group or the amino functionality fundamentally alters the molecule's properties. The -CF3 group is critical for imparting a >1.5 unit increase in lipophilicity (ΔXLogP3) and is central to its validated role as a bioisostere for the metabolically labile tert-butyl group, conferring enhanced oxidative stability [1]. Conversely, the hydrochloride salt form is essential for improving aqueous solubility and enabling efficient solid-phase handling during automated synthesis workflows, a feature lacking in neutral analogs .

Quantitative Evidence Differentiating 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride from Common Analogs


Metabolic Stability Superiority of CF3-Cyclobutane over tert-Butyl Bioisosteres

A comparative study on CF3-cyclobutane fragments demonstrates that the 1-trifluoromethyl-cyclobutyl group, a core component of the target compound, preserves or enhances metabolic stability when replacing a tert-butyl group in bioactive compounds. This is a key differentiator from the tert-butyl group, which is prone to rapid oxidative metabolism by cytochrome P450 enzymes [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity (XLogP3) Differentiation from Non-Fluorinated Cyclobutanol Analogs

The target compound's fluorinated cyclobutane core confers a significantly higher lipophilicity compared to its non-fluorinated analog. 3-Aminocyclobutanol hydrochloride (CAS 1036260-25-9) has a predicted XLogP3 of -0.6, whereas a closely related fluorinated cyclobutanol, 1-(trifluoromethyl)cyclobutanol (CAS 1098183-73-3), has an XLogP3 of 1.4 [1]. This represents a net lipophilicity increase of +2.0 units, which is a major driver for membrane permeability.

Physicochemical Profiling Medicinal Chemistry QSAR

Molecular Rigidity (Fsp3) as a Key Differentiator for 3D Topology

The target compound is part of a class with a near-maximal fraction of sp3-hybridized carbons (Fsp3 = 1), a metric that correlates with increased clinical success due to improved three-dimensional complexity. The target compound itself has an Fsp3 value of 1.0, contrasting with typical aromatic flat scaffolds (Fsp3 < 0.5) [1].

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Stereochemical Purity as a Direct Comparator Among Analog Vendors

The cis-isomer (1408075-93-3) is commercially available with a guaranteed purity of ≥ 95%, enabling reliable use in enantioselective syntheses. Its stereochemical integrity, confirmed by the canonical SMILES notation `Cl.N[C@H]1C[C@](O)(C(F)(F)F)C1`, differentiates it from its trans-isomer (1408075-12-6) and racemic mixtures, which are also available .

Synthetic Chemistry Quality Control Procurement

Advantage of Hydrochloride Salt Form for Solubility and Handling

The target compound is supplied as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base analog. The free base (3-amino-1-(trifluoromethyl)cyclobutan-1-ol, CAS 1408278-16-9) is also commercially available, but the hydrochloride salt form is noted for its improved solubility in water, a critical attribute for biological assays and automated liquid handling .

Pharmaceutical Development Formulation Science Parallel Synthesis

Optimized Storage and Stability Profile for Laboratory Use

Vendor technical data specifies storage at 2-8°C for this compound, with shipping on wet ice, indicating a controlled stability profile. In contrast, the simpler analog 1-(trifluoromethyl)cyclobutanol is a flammable liquid and requires storage at room temperature, presenting different handling and safety considerations .

Compound Management Stability Logistics

Primary Research Applications for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride


Lead Optimization in Medicinal Chemistry for CNS and Oncology Targets

Based on its class-level evidence as a tert-butyl bioisostere , this compound is an ideal selection for medicinal chemists aiming to improve the metabolic stability and oral bioavailability of lead compounds targeting central nervous system (CNS) disorders or oncology. The high Fsp3 value supports the creation of novel intellectual property with enhanced three-dimensional topology [2].

Synthesis of Stereo-Defined Bioactive Molecules and PROTACs

The availability of the pure cis-isomer (≥ 95% purity) makes it a strategic choice for synthesizing enantiomerically pure drug candidates. Its orthogonal functional groups allow for sequential derivatization, enabling its use as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders, where precise spatial orientation is crucial for activity.

High-Throughput Screening (HTS) and Parallel Library Synthesis

The superior aqueous solubility of the hydrochloride salt form is critical for preparing DMSO stock solutions for HTS campaigns without precipitation. Its compatibility with automated liquid handling systems streamlines the synthesis of diverse compound libraries for screening against novel biological targets, improving data reliability and operational efficiency.

Agrochemical and Crop Protection Research

The robust metabolic stability conferred by the CF3-cyclobutane group extends the utility of this building block beyond pharmaceuticals. Its application in agrochemical R&D enables the design of novel fungicides, herbicides, or insecticides with potentially longer half-lives in the field and reduced application rates, addressing key economic and environmental requirements.

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